molecular formula C19H22N2O4S B7545444 N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide

N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide

Cat. No. B7545444
M. Wt: 374.5 g/mol
InChI Key: FPTSDZAAAZNALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide, also known as DIMS, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to target specific biological pathways and has shown promise in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide involves its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are known to play a role in inflammation. By inhibiting the activity of COX-2, N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide is able to reduce inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory properties, N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide has also been shown to have antioxidant and anti-cancer effects. It has been investigated for its potential to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide in lab experiments is its specificity for COX-2. This allows researchers to target specific pathways and study their effects in a controlled environment. However, one limitation is that the compound may have off-target effects that could complicate the interpretation of results.

Future Directions

There are several potential future directions for research on N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide. One area of interest is its potential as a treatment for neuroinflammatory diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further investigation into the compound's anti-cancer properties could lead to the development of new cancer therapies. Finally, the development of more specific COX-2 inhibitors could lead to the development of safer and more effective anti-inflammatory drugs.

Synthesis Methods

The synthesis of N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide involves the reaction of 2,3-dimethoxyphenylacetonitrile with indole-3-carbaldehyde in the presence of sodium borohydride. The resulting product is then treated with methanesulfonyl chloride to yield the final compound.

Scientific Research Applications

N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-24-18-10-6-8-14(19(18)25-2)16(12-21-26(3,22)23)15-11-20-17-9-5-4-7-13(15)17/h4-11,16,20-21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTSDZAAAZNALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CNS(=O)(=O)C)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.